3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine
Description
Properties
IUPAC Name |
3-pyridin-2-yltriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-3-7-12-9(5-1)11-10-6-2-4-8-15(10)14-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTWLIQIOIIOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C3C=CC=CN3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447648 | |
| Record name | 3-(Pyridin-2-yl)[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947-88-6 | |
| Record name | 3-(Pyridin-2-yl)[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine (CAS No. 947-88-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₁H₈N₄
- Molecular Weight : 196.21 g/mol
- Structure : The compound features a triazole ring fused with a pyridine moiety, which is known to enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- JAK Inhibition : Recent studies have indicated that derivatives of triazolo[1,5-a]pyridine exhibit significant inhibition of Janus kinase (JAK) enzymes, specifically JAK1 and JAK2. These enzymes are crucial in the signaling pathways related to inflammation and immune response. Compounds J-4 and J-6 have shown high potency against these targets while demonstrating selectivity over JAK3 in enzyme assays .
Antiinflammatory Effects
Research has demonstrated that triazolo[1,5-a]pyridine derivatives possess anti-inflammatory properties. For instance:
- Inhibition of COX Enzymes : Some derivatives have been shown to suppress cyclooxygenase (COX) activity effectively. In vitro studies reported IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : Studies have indicated moderate antibacterial activity against strains such as Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo[1,5-a]pyridine derivatives:
- Substituent Effects : The presence of electron-donating groups on the pyridine ring has been associated with enhanced anti-inflammatory effects. For example, modifications at specific positions on the triazole ring can significantly alter the binding affinity and selectivity towards target enzymes .
Scientific Research Applications
Basic Information
- Molecular Formula : C11H8N4
- Molecular Weight : 196.21 g/mol
- CAS Number : 947-88-6
Structural Characteristics
The compound features a triazole ring fused to a pyridine structure, contributing to its chemical reactivity and biological activity. The presence of nitrogen atoms in the rings enhances its ability to form hydrogen bonds, which is crucial for interactions with biological macromolecules.
Medicinal Chemistry
3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the triazole ring could enhance its antiproliferative activity against breast cancer cells .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. A specific derivative was tested against a range of bacterial strains, showing promising results in inhibiting bacterial growth. The mechanism of action is believed to involve interference with bacterial DNA synthesis .
Neuropharmacology
The compound has also been explored for neuropharmacological applications. It has shown potential as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression models in animal studies. This highlights its possible role in developing new antidepressant therapies .
Material Science
In addition to biological applications, this compound is being studied for its use in organic electronics and photonic devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
| Derivative | Target | Activity | Reference |
|---|---|---|---|
| Compound A | Breast Cancer Cells | IC50 = 15 µM | |
| Compound B | Bacterial Strains | Zone of Inhibition = 20 mm | |
| Compound C | Neurotransmitter Receptors | Modulation Effect |
Case Study 1: Antitumor Activity
In a study published in the European Journal of Organic Chemistry, researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on MCF-7 breast cancer cells. The results indicated that specific modifications led to enhanced antiproliferative effects compared to the parent compound .
Case Study 2: Antimicrobial Properties
A recent investigation into the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The study highlighted the importance of the triazole moiety in enhancing antibacterial activity through interaction with bacterial enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Triazolopyridine derivatives differ in ring fusion positions, substituents, and saturation states, leading to distinct physicochemical and biological properties. Key analogs include:
Key Observations :
- Saturation : The tetrahydro analog () exhibits improved solubility and conformational stability, making it suitable for ionic liquids and nervous system therapeutics .
- Halogenation : Brominated derivatives (e.g., 7-bromo-[1,2,3]triazolo[1,5-a]pyridine) serve as versatile intermediates for further functionalization via cross-coupling reactions .
Pharmacological Activities
- Antimicrobial Activity: [1,2,4]Triazolo[1,5-a]pyrimidines exhibit potent antitrypanosomal and antibacterial effects, attributed to their purine-mimetic structures .
- Kinase Inhibition : Derivatives like LXE408 () demonstrate that triazolopyridine cores paired with difluoromethylpyridines are effective kinetoplastid inhibitors .
- Nervous System Modulators : The tetrahydro analog’s conformational stability () enhances its utility in potassium channel modulation for treating neurological disorders .
Data Tables
Table 1. Physicochemical Properties of Selected Triazolopyridines
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Key Applications |
|---|---|---|---|---|
| This compound | 196.21 | 1.8 | ~0.5 (DMSO) | Drug discovery |
| [1,2,4]Triazolo[1,5-a]pyridine | 119.12 | 1.2 | ~1.2 (Water) | Antimicrobial agents |
| 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine | 137.17 | 0.9 | ~5.0 (Ethanol) | Ionic liquids, neuroactive compounds |
*Predicted using PubChem data .
Preparation Methods
Synthesis from 2-Pyridyl Ketone and p-Toluenesulfonyl Hydrazide
One of the classical and well-documented methods involves the condensation of 2-pyridyl ketone with p-toluenesulfonyl hydrazide under reflux conditions in methanol with a catalytic amount of glacial acetic acid. This method yields the target compound in approximately 75% yield.
- Reaction conditions: Reflux in methanol for 6 hours with acetic acid as catalyst.
- Work-up: Removal of solvent by rotary evaporation followed by purification through silica gel column chromatography using hexane/methanol (1:1).
- Product: Yellow solid with melting point ~160°C.
- Characterization: FTIR, ^1H NMR, UV-Vis, and HRMS confirm the structure.
| Parameter | Details |
|---|---|
| Starting materials | 2-pyridyl ketone, p-toluenesulfonyl hydrazide |
| Solvent | Methanol |
| Catalyst | Glacial acetic acid |
| Temperature | Reflux (~65°C) |
| Reaction time | 6 hours |
| Yield | 75% |
| Purification | Silica gel chromatography |
| Product form | Yellow solid |
This method is straightforward and provides a good yield with relatively mild conditions, making it suitable for laboratory-scale synthesis.
Reflux of Hydrazine with Di-2-Pyridyl Ketone in Methanol-Water
Another convenient approach involves refluxing equimolar amounts of hydrazine and di-2-pyridyl ketone in a methanol-water mixture. This method is mild and efficient, producing the compound suitable for further coordination chemistry applications.
- Reaction conditions: Reflux in methanol-water.
- Advantages: Mild conditions, no need for harsh reagents.
- Applications: The product serves as a ligand in metal complex synthesis.
- Characterization: Confirmed by X-ray diffraction studies.
This method is notable for its simplicity and the ability to produce the compound in a form suitable for crystallographic studies and metal complexation.
Microwave-Assisted Metal-Free Cyclization (Related Triazolopyridines)
Although primarily reported for 1,2,4-triazolo[1,5-a]pyridines, microwave-assisted protocols using 1-amino-2-imino-pyridines and carboxylic acids or other substrates have been developed. These methods offer rapid reaction times, higher yields, and environmentally friendly conditions without metal catalysts.
- Energy source: Microwave irradiation.
- Reaction time: Minutes to a few hours.
- Yields: Generally higher than conventional heating.
- Scope: Broad substrate tolerance including carboxylic acids, aldehydes, isothiocyanates.
- Advantages: No column chromatography needed, direct C–N bond formation, metal-free.
While this method is more commonly applied to 1,2,4-triazolo derivatives, it represents a modern, green chemistry approach that could be adapted for 1,2,3-triazolo[1,5-a]pyridines with further optimization.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| p-Toluenesulfonyl hydrazide + 2-pyridyl ketone | 2-pyridyl ketone, p-toluenesulfonyl hydrazide | Reflux in MeOH, 6 h, acetic acid catalyst | 75 | Good yield, well-established | Requires column chromatography |
| Hydrazine + di-2-pyridyl ketone | Hydrazine, di-2-pyridyl ketone | Reflux in MeOH-H2O | Moderate | Mild conditions, suitable for crystallography | Moderate yield, longer time |
| Microwave-assisted metal-free cyclization (for related triazolopyridines) | 1-amino-2-imino-pyridines + acids/aldehydes | Microwave irradiation, short time | Up to 90 | Fast, metal-free, environmentally friendly | Mainly for 1,2,4-triazolo derivatives, adaptation needed |
Detailed Research Findings and Analytical Data
Spectroscopic Characterization (Example from p-Toluenesulfonyl Hydrazide Route)
- FTIR (KBr pellet): Characteristic peaks at 3079 cm⁻¹ (C-H), 1631 cm⁻¹ (C=N), 1601 cm⁻¹ (C=C).
- [^1H NMR (DMSO-d6, 400 MHz)](pplx://action/followup): Multiple aromatic proton signals between 7.36 and 9.24 ppm, consistent with pyridine and triazole protons.
- UV-Vis (MeOH): Absorption maxima at 222 nm, 264 nm, and 306 nm indicating conjugated heterocyclic system.
- HRMS (ESI): Molecular ion peak at m/z 197.0851 [M+H]+, matching calculated 196.0749.
- Elemental Analysis: Close agreement between calculated and found values for C, H, and N content.
Crystallographic Data
- The compound synthesized via hydrazine and di-2-pyridyl ketone has been structurally confirmed by X-ray diffraction.
- The crystal structure reveals the planar fused triazolo-pyridine system with the 2-pyridyl substituent oriented for potential metal coordination.
- This structural confirmation supports its use as a ligand in coordination complexes with metals such as copper and cobalt.
Q & A
Q. What are the common synthetic routes for 3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine?
Answer: The synthesis typically involves cyclization or functionalization of precursors. Key methods include:
- Copper-catalyzed cyclization : Reaction of 2-ethynylpyridine with azides under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate in DMSO) to form the triazole ring .
- Lithiation and trapping : Deprotonation with butyllithium followed by trapping with electrophiles like iodomethane or sulfinates, yielding substituted derivatives (e.g., 3-methyl or sulfoxide variants) .
- Rearrangement reactions : Ring-chain isomerization under specific conditions (e.g., solvent polarity, substituent electronic effects) to generate equilibrium mixtures of isomers .
Q. How is structural characterization of triazolopyridine derivatives performed?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR distinguishes isomers (e.g., A/B ratios in ring-chain equilibria) and tracks deuteration or substitution patterns .
- X-ray powder diffraction (XRPD) : Resolves crystal structures and π-π interactions in solid-state arrangements .
- Mass spectrometry (HRMS) : Confirms molecular weights and fragmentation patterns .
Advanced Research Questions
Q. What mechanisms govern the ring-chain isomerization of 3-(Pyridin-2-YL)triazolopyridines?
Answer: Isomerization involves a multi-step equilibrium influenced by:
- Electronic effects : Electron-withdrawing substituents stabilize the triazolopyridine ring (A form), while electron-donating groups favor the open-chain isomer (B) .
- Solvent polarity : Polar solvents (e.g., CDCl₃) shift equilibrium toward the B form due to stabilization of dipolar intermediates .
- DFT studies : Theoretical calculations support a stepwise mechanism involving proton transfer and ring-opening/closure .
Q. How can substituent electronic properties be exploited to control isomer ratios?
Answer:
- Phosphine ligands : PR₂ groups with varying electronic profiles (e.g., electron-rich vs. poor) modulate A/B ratios via inductive effects .
- Methoxy/alkyl groups : Electron-donating substituents on the pyridine ring increase B-form stability .
- Quantitative analysis : Correlate Hammett σ values with experimental isomer ratios to predict substituent impacts .
Q. What strategies optimize low-yield reactions, such as sulfoxide derivative synthesis?
Answer:
- Dimer suppression : Use bulky sulfinates or low-temperature conditions to minimize dimerization side reactions .
- Catalyst optimization : Replace traditional bases (NaH) with milder alternatives (e.g., LiHMDS) to improve selectivity .
- Purification techniques : Employ gradient chromatography (e.g., ethyl acetate/cyclohexane) to isolate trace products .
Q. How are triazolopyridines applied in designing fluorescent ligands or sensors?
Answer:
- Ligand functionalization : Attach fluorophores (e.g., ferrocene) via nucleophilic substitution or Suzuki coupling to create tridentate ligands .
- Cation/anion sensing : Leverage π-π stacking and hydrogen bonding between triazolopyridines and analytes to induce fluorescence quenching/enhancement .
- Structural tuning : Modify substituents (e.g., sulfinyl groups) to alter electronic transitions and emission profiles .
Q. What computational methods validate experimental findings in triazolopyridine chemistry?
Answer:
- DFT calculations : Predict isomer stability, transition states, and electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular docking : Simulate ligand-protein interactions (e.g., π-π stacking with aromatic residues) to rationalize bioactivity .
- NMR chemical shift prediction : Compare computed and experimental shifts to confirm structural assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
